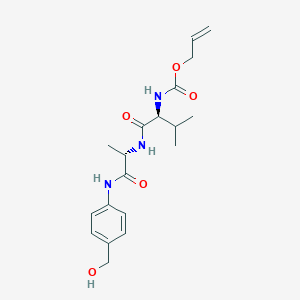

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Descripción general

Descripción

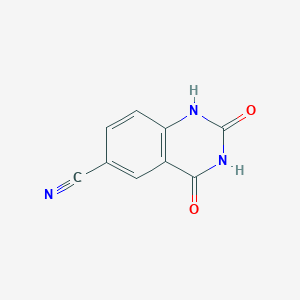

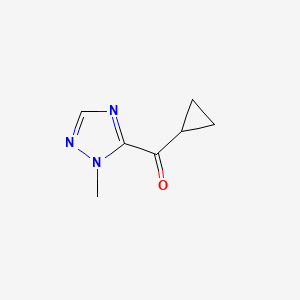

“5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile” is a chemical compound with the molecular formula C12H9N3O . It has a molecular weight of 211.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 . This indicates that the compound contains a methyl group attached to an imidazole ring, which is further connected to a benzonitrile group with a formyl substituent.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Tubercular Activities

- Novel benzimidazole-oxadiazole hybrid molecules, including variants of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile, have demonstrated promising antimicrobial and anti-tubercular activities. These compounds showed potent activity against Mycobacterium tuberculosis H37Rv strain, with certain compounds outperforming standard drugs like pyrazinamide and ciprofloxacin. These molecules also exhibited low toxicity and good selectivity, making them strong candidates for further development as antimicrobial agents (Shruthi et al., 2016).

Corrosion Inhibition

- Benzimidazole bearing 1,3,4-oxadiazoles, structurally similar to this compound, have been assessed for their corrosion inhibition properties on mild steel in sulphuric acid. These compounds form a protective layer on the metal surface, demonstrating mixed type behavior and indicating potential use in protecting metals against corrosion (Ammal et al., 2018).

Fluorescent Sensing

- Imidazole-based chemosensors derived from similar compounds have been developed for the reversible detection of cyanide and mercury ions. These sensors exhibit high sensitivity and selectivity, offering potential applications in environmental monitoring and safety (Emandi et al., 2018).

Coordination Polymers

- Coordination polymers constructed from bifurcating ligands related to this compound have been synthesized, revealing varied structural motifs and demonstrating potential for photoluminescence and magnetic studies (Aijaz et al., 2011).

Anticancer Studies

- Nitrile-functionalized N-heterocyclic carbene complexes based on the core structure of this compound have shown promising in vitro anticancer activities against human derived colorectal cancer cell lines. These studies suggest potential therapeutic applications for these compounds (Zulikha et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with its targets.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Action Environment

It is known that the action of imidazole compounds can be influenced by factors such as ph and temperature .

Propiedades

IUPAC Name |

5-formyl-2-(4-methylimidazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOUIBRUJROZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

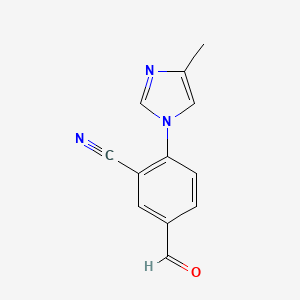

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743634 | |

| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170735-10-0 | |

| Record name | 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Carbamoyl-5-methyl-pyrazolo[3,4-c]pyridin-1-yl)-acetic acid](/img/structure/B1510171.png)

![cis-1-[2-[4-(1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-naphthalenyl)phenoxy]ethyl]-pyrrolidine HCl](/img/structure/B1510177.png)

![Carbamic acid, trans-N-4-hydroxy-3-pyrrolidinyl]-, phenylmethyl ester](/img/structure/B1510191.png)